N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide
Overview
Description
N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound that features a variety of functional groups, including a dimethylamino group, a trifluoromethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the enone moiety: This can be accomplished through aldol condensation reactions.
Coupling with the benzamide derivative: This step typically involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide can undergo a variety of chemical reactions, including:
Oxidation: The furan ring and the enone moiety can be oxidized under appropriate conditions.
Reduction: The enone moiety can be reduced to the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group and the dimethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can lead to the formation of diketones, while reduction of the enone moiety can yield alcohols or alkanes.
Scientific Research Applications
N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with multiple functional groups.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide depends on its specific application. In medicinal chemistry, for example, this compound may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide: This compound is unique due to the presence of the trifluoromethyl group and the furan ring, which are not commonly found together in other compounds.
Other Benzamide Derivatives: These compounds may have similar structural features but lack the trifluoromethyl group or the furan ring, making them less versatile in certain applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which gives it a wide range of potential applications in various fields. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[(Z)-3-(dimethylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O4/c1-29(2)23(31)20(28-22(30)15-7-9-18(32-3)10-8-15)14-19-11-12-21(33-19)16-5-4-6-17(13-16)24(25,26)27/h4-14H,1-3H3,(H,28,30)/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOHBHPGZKHRIE-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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